4-Benzyloxyphenylhydrazine hydrochloride
Overview
Description
4-Benzyloxyphenylhydrazine hydrochloride is a chemical compound with the molecular formula C13H15ClN2O. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound appears as a cream to brown fluffy powder and is known for its stability under specific conditions .
Scientific Research Applications
4-Benzyloxyphenylhydrazine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
4-Benzyloxyphenylhydrazine hydrochloride may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .
Mechanism of Action
Target of Action
4-Benzyloxyphenylhydrazine hydrochloride is a pro-apoptotic agent that primarily targets estrogen receptors . These receptors play a crucial role in the regulation of the cell cycle and programmed cell death, or apoptosis .
Mode of Action
The compound interacts with its targets by binding to estrogen receptors and modulating their activity . This binding causes the estrogen receptor to dimerize with other estrogen receptors, resulting in increased transcription of genes that regulate programmed cell death .
Biochemical Pathways
The affected pathway is the estrogen receptor signaling pathway. The binding of this compound to the estrogen receptors triggers a cascade of events leading to the transcription of genes involved in apoptosis . The downstream effects include the induction of apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis. This compound has been shown to induce apoptosis in breast cancer cells . It can also inhibit the growth of prostate cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For instance, the compound’s efficacy may be reduced in environments where the concentration of estrogen receptors is low .
Biochemical Analysis
Biochemical Properties
4-Benzyloxyphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes . The compound also interacts with enzymes such as cytochrome P450, which is involved in its metabolic pathways
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in cellular research and its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms hydrazones with aldehydes and ketones, which are then involved in various biochemical reactions . Additionally, it can inhibit or activate specific enzymes, leading to alterations in cellular processes and gene expression . Understanding these molecular mechanisms is crucial for developing new applications and therapeutic strategies involving this compound.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time, affecting its efficacy in experiments . Long-term studies have shown that the compound can have lasting effects on cellular function, making it important to consider these temporal aspects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding these dosage effects is essential for determining the appropriate concentrations for research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes These pathways are crucial for the compound’s metabolism and its effects on metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its efficacy and potential side effects. Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns are essential for understanding the compound’s activity and function within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxyphenylhydrazine hydrochloride typically involves the reaction of 4-benzyloxyaniline hydrochloride with sodium nitrite in the presence of hydrochloric acid at 0°C. This is followed by the addition of tin(II) chloride to the reaction mixture, which is maintained at 0°C throughout the process. The resulting product is then filtered and washed to obtain this compound with a high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The use of advanced equipment and techniques helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxyphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium nitrite, hydrochloric acid, and tin(II) chloride. The reactions are typically carried out at low temperatures (0°C) to ensure the stability of the intermediate products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted phenylhydrazine compounds .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Benzyloxyphenylhydrazine hydrochloride include:
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Benzyloxyaniline hydrochloride
- 4-Phenylmethoxyphenylhydrazine hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its stability under specific conditions and its versatility in scientific research make it a valuable compound in various fields .
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNUPJXMCMTQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200049 | |
Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52068-30-1 | |
Record name | Hydrazine, [4-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52068-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052068301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(benzyloxy)phenyl]hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Benzyloxyphenylhydrazine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6366B38VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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